tert-Butyl (3-acetylpyrazin-2-yl)carbamate
Description
tert-Butyl (3-acetylpyrazin-2-yl)carbamate (CAS: 369638-68-6) is a carbamate-protected pyrazine derivative featuring a tert-butoxycarbonyl (Boc) group and an acetyl substituent on the pyrazine ring. This compound is widely utilized in medicinal chemistry and organic synthesis as a versatile intermediate. The Boc group serves as a protective moiety for amines, enabling selective reactions at other functional sites. The acetyl group at the 3-position of the pyrazine ring enhances electrophilicity, making the compound reactive in cross-coupling reactions or nucleophilic substitutions. Its applications span the synthesis of pharmaceuticals, agrochemicals, and ligands for catalysis .
Properties
IUPAC Name |
tert-butyl N-(3-acetylpyrazin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7(15)8-9(13-6-5-12-8)14-10(16)17-11(2,3)4/h5-6H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUDTDAIPWTWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN=C1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-acetylpyrazin-2-yl)carbamate typically involves the reaction of 3-acetylpyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-acetylpyrazin-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and substituted pyrazines, depending on the type of reaction and reagents used .
Scientific Research Applications
tert-Butyl (3-acetylpyrazin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3-acetylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
tert-Butyl (5-aminopyrazin-2-yl)carbamate (CAS: 920313-67-3; Similarity: 0.81)
- Structure: Differs by replacing the acetyl group with an amino substituent at the 5-position of the pyrazine ring.
- Reactivity: The amino group enhances nucleophilicity, facilitating aromatic substitution or condensation reactions. Unlike the acetylated analog, this compound is more prone to participate in Buchwald-Hartwig aminations or Suzuki couplings.
- Applications : Used in kinase inhibitor synthesis due to its ability to form hydrogen bonds with target proteins .
tert-Butyl (5-bromopyrazin-2-yl)carbamate (CAS: 914349-79-4; Similarity: 0.77)
- Structure : Features a bromine atom at the 5-position instead of an acetyl group.
- Reactivity : The bromine enables cross-coupling reactions (e.g., Suzuki, Stille) for aryl-aryl bond formation. The electron-withdrawing nature of Br reduces ring electron density compared to the acetylated variant.
- Applications: Key intermediate in synthesizing fluorescent dyes and organometallic catalysts .
tert-Butyl (2-formylpyridin-3-yl)carbamate (CAS: Not provided; Similarity: Structural analog)
- Structure : Pyridine-based with a formyl group at the 2-position instead of pyrazine with an acetyl group.
- Reactivity : The formyl group is more reactive toward nucleophilic additions (e.g., formation of imines or hydrazones). Pyridine’s lower basicity compared to pyrazine alters solubility in polar solvents.
- Applications : Used in the synthesis of Schiff base ligands and antiviral agents .
tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate (CAS: 1208542-95-3; Similarity: 0.74)
- Structure: Incorporates a piperazine ring linked to the pyrazine moiety, with an amino group at the 3-position.
- Reactivity : The piperazine group introduces conformational flexibility and basicity, enhancing interactions with biological targets.
- Applications : Found in protease inhibitors and antipsychotic drug candidates .
Data Tables: Comparative Analysis
Research Findings and Trends
- Electronic Effects: Acetyl and bromo substituents on pyrazine increase electrophilicity, whereas amino groups enhance nucleophilicity. Pyridine derivatives exhibit distinct electronic profiles due to reduced aromaticity compared to pyrazine.
- Biological Activity: Amino-substituted analogs (e.g., 920313-67-3) show higher affinity for enzyme active sites, while acetylated variants are preferred for prodrug synthesis .
- Synthetic Utility : Brominated derivatives (e.g., 914349-79-4) are pivotal in metal-catalyzed reactions, whereas formyl-substituted pyridines (e.g., ) are leveraged for combinatorial chemistry .
Biological Activity
Tert-Butyl (3-acetylpyrazin-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1799412-29-5
- Molecular Formula : CHNO
This compound features a pyrazine ring, which is known for its diverse biological activities. Its structure includes a tert-butyl group and an acetyl group, contributing to its solubility and reactivity.
Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of β-secretase : The compound has shown potential as a β-secretase inhibitor, which is crucial in the prevention of amyloid-beta peptide aggregation, a hallmark of Alzheimer’s disease. In vitro studies report an IC value of 15.4 nM for this activity .
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 μM, suggesting its utility in enhancing cholinergic transmission .
- Anti-inflammatory Effects : The compound has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α in astrocyte cultures exposed to amyloid-beta . This suggests a role in neuroprotection through the modulation of inflammatory pathways.
Biological Activity Summary Table
Neuroprotective Effects
A significant study evaluated the protective effects of this compound on astrocytes subjected to amyloid-beta-induced toxicity. The results indicated that while the compound reduced cell death by approximately 20%, it did not achieve statistical significance compared to controls treated solely with amyloid-beta . This indicates a moderate protective effect that may require optimization for better efficacy.
In Vivo Studies
In vivo assessments have shown that while the compound can inhibit β-secretase activity, its bioavailability in the brain may limit its effectiveness compared to established treatments like galantamine . Further studies are needed to explore formulations that enhance central nervous system penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
